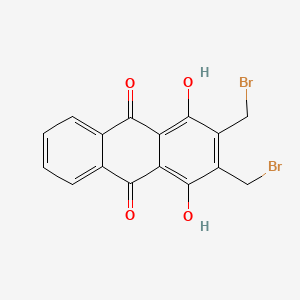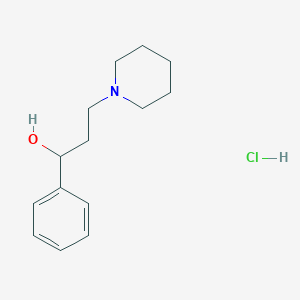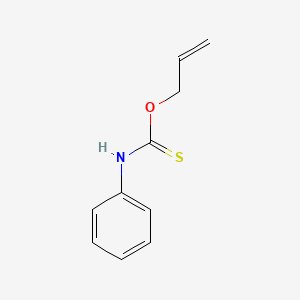
O-Prop-2-en-1-yl phenylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Allyl phenylthiocarbamate is an organosulfur compound with the molecular formula C10H11NOS. It belongs to the class of thiocarbamates, which are sulfur analogues of carbamates. This compound is characterized by the presence of an allyl group attached to a phenylthiocarbamate moiety, making it a versatile molecule in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Allyl phenylthiocarbamate can be synthesized through various methods. One efficient method involves the reaction of aliphatic alcohols, phenols, and thiols with thiocyanate salts in the presence of 4-dodecylbenzenesulfonic acid (DBSA) as a catalyst. This metal-free and solvent-free process yields the desired thiocarbamates in good to excellent yields .
Industrial Production Methods: In industrial settings, the preparation of O-allyl phenylthiocarbamate often involves the reaction of allyl isothiocyanate with phenol under controlled conditions. This method ensures high purity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: O-Allyl phenylthiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiocarbamates.
Scientific Research Applications
O-Allyl phenylthiocarbamate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of O-allyl phenylthiocarbamate involves its interaction with various molecular targets. The compound can inhibit specific enzymes by forming covalent bonds with their active sites. This inhibition can disrupt essential biochemical pathways, leading to its biological effects .
Comparison with Similar Compounds
- O-allyl thiocarbamate
- Methyl phenyldithiocarbamate
- O-(1,1’-biphenyl)-4-yl phenylthiocarbamate
- 2-(N-ethylanilino)ethyl N-phenylthiocarbamate
Comparison: O-Allyl phenylthiocarbamate is unique due to its specific allyl and phenyl groups, which confer distinct chemical reactivity and biological activity. Compared to other thiocarbamates, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .
Properties
CAS No. |
5816-31-9 |
|---|---|
Molecular Formula |
C10H11NOS |
Molecular Weight |
193.27 g/mol |
IUPAC Name |
O-prop-2-enyl N-phenylcarbamothioate |
InChI |
InChI=1S/C10H11NOS/c1-2-8-12-10(13)11-9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,13) |
InChI Key |
LQQGWLWUFQVGAB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=S)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


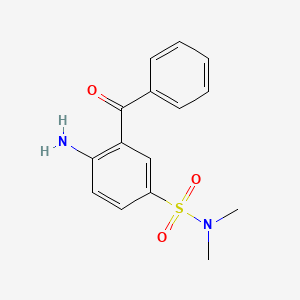
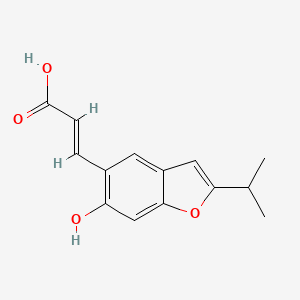
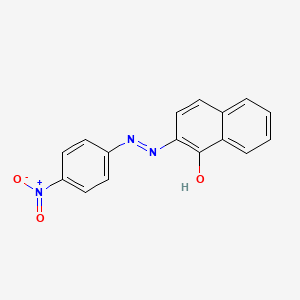
![2-(4-bromo-2-cyanophenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11998459.png)
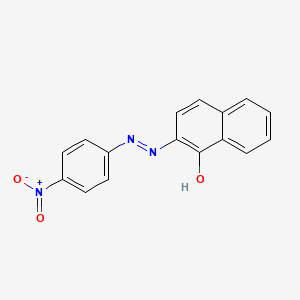



![Acetamide, n-[1-(4-nitrobenzoyl)ethenyl]-](/img/structure/B11998483.png)
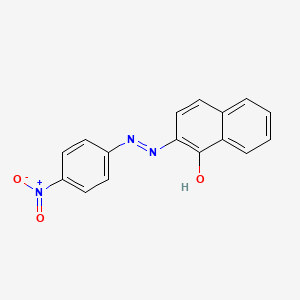
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11998495.png)
